Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Description
Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a sulfonamide derivative characterized by a benzoate ester backbone substituted at the 2-position with a sulfonamide group bearing a 4-fluorophenyl moiety. This compound belongs to a broader class of sulfonylurea and sulfonamide analogs, which are widely studied for their pesticidal, pharmaceutical, and biochemical properties. Its structure combines a methyl ester group, a sulfonamide linker, and a fluorinated aromatic ring, which collectively influence its physicochemical and biological behavior.
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-20-14(17)12-4-2-3-5-13(12)16-21(18,19)11-8-6-10(15)7-9-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNYAUIZZBWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The amino group is subsequently sulfonylated with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonyl group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The fluorophenyl ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate with three key analogs, emphasizing structural variations, functional applications, and research findings.
Sulfonylurea Herbicides (Triazine-Based Analogs)
highlights methyl benzoate derivatives with sulfonylurea groups linked to triazine rings, such as:
- Triflusulfuron methyl ester : Contains a trifluoroethoxy-substituted triazine.
- Ethametsulfuron methyl ester: Features an ethoxy-methylamino triazine.
- Metsulfuron methyl ester : Incorporates a methoxy-methyl triazine.
Key Insight : Replacement of the triazine group with a fluorophenyl sulfonamide eliminates herbicidal activity associated with ALS inhibition, suggesting divergent applications (e.g., antimicrobial or anti-inflammatory roles) .
Propyl 2-(4-Methylbenzenesulfonamido)benzoate
This analog () shares the benzoate-sulfonamide scaffold but differs in:
- Ester Group : Propyl vs. methyl.
- Sulfonamide Substituent : 4-Methylphenyl vs. 4-fluorophenyl.
Research Findings : Propyl esters often exhibit prolonged half-lives due to slower esterase-mediated hydrolysis compared to methyl esters. The 4-methylphenyl group may reduce electronegativity, altering binding affinity in enzyme targets .
Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate
This para-substituted analog () differs in:
- Ester Group : Ethyl vs. methyl.
- Substitution Position : 4-position (para) vs. 2-position (ortho).
Key Insight : Para-substituted analogs are more commonly used in drug development due to their conformational stability, while ortho-substituted derivatives may exhibit unique steric interactions for niche targets .
Biological Activity
Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl benzoate core with a sulfonamide group attached to a fluorophenyl ring. The presence of both the sulfonamide and ester functionalities enhances its reactivity and biological activity, making it an interesting candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their functions through specific binding interactions. The sulfonyl and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies suggest that derivatives of this compound may inhibit pathways involved in inflammation, potentially reducing the secretion of pro-inflammatory cytokines such as IL-15 .
- Anticancer Potential : Preliminary investigations indicate that this compound may show anticancer properties by affecting pathways related to cancer cell proliferation and survival.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit various enzymes linked to inflammatory responses and cancer progression, which could lead to therapeutic applications in treating these conditions.
Case Studies
- Inhibition of IL-15 : A study highlighted that benzoic acid derivatives, including this compound, were effective in reducing IL-15 dependent peripheral blood mononuclear cell proliferation. This suggests a potential role in managing autoimmune disorders .
- Antimicrobial Activity : Research on similar compounds has shown promising results against various bacterial strains, indicating that modifications in the structure can lead to enhanced antibacterial activity. For instance, related compounds exhibited MIC values ranging from 15.6 μg/mL to 250 μg/mL against resistant strains like MRSA .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | Anti-inflammatory, anticancer | TBD | Potential for enzyme inhibition |
| Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate | Antibacterial | 62.5 - 125 | Effective against Gram-positive bacteria |
| Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate | Antifungal | TBD | Variations affect lipophilicity |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, which allow for the creation of derivatives with varying biological activities. These derivatives can be explored for their potential applications in drug development, particularly in treating inflammatory diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
